Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-
Description
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl- is a specialized organophosphorus compound characterized by a fluorenylidene backbone conjugated with a hydrazono group (-N=N-) and three phenyl substituents attached to the phosphorus center. Its molecular formula is C₃₁H₂₃N₂P (calculated molecular weight: 454.43 g/mol), distinguishing it from simpler phosphoranes due to the presence of both a bulky fluorene moiety and a nitrogen-rich hydrazono linker . This structural complexity suggests unique reactivity in Wittig-type and aza-Wittig reactions, particularly in synthesizing nitrogen-containing heterocycles or functionalized alkenes.
Properties
CAS No. |
751-35-9 |
|---|---|
Molecular Formula |
C31H23N2P |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(triphenyl-λ5-phosphanylidene)amino]fluoren-9-imine |
InChI |
InChI=1S/C31H23N2P/c1-4-14-24(15-5-1)34(25-16-6-2-7-17-25,26-18-8-3-9-19-26)33-32-31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H |
InChI Key |
FERIXKJPTSBLSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NN=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of phosphorane compounds such as (fluoren-9-ylidenehydrazono)triphenyl- typically involves the formation of a phosphorus-carbon double bond (P=C) through condensation or substitution reactions involving triphenylphosphine derivatives and fluorenylidene precursors. The hydrazono functionality is introduced via hydrazine or hydrazone intermediates.
Key Synthetic Routes
Condensation of Triphenylphosphine with Fluoren-9-ylidene Hydrazone Precursors
- Step 1 : Synthesis of fluoren-9-ylidene hydrazone intermediate by reaction of fluoren-9-one with hydrazine derivatives under controlled conditions.
- Step 2 : Reaction of the hydrazone intermediate with triphenylphosphine or its derivatives to form the phosphorane through nucleophilic attack and elimination, generating the characteristic P=C bond.
This route benefits from mild conditions and offers good control over the formation of the phosphorane moiety, minimizing side reactions such as oxidation or hydrolysis.
Palladium-Catalyzed Coupling Approaches
- Palladium-catalyzed annulation and coupling reactions have been employed to synthesize fluorenylidene derivatives, which can be further functionalized to phosphoranes.
- For example, palladium-catalyzed annulation of 2-haloarenecarboxaldehydes with aryne precursors yields fluoren-9-one derivatives, which serve as key intermediates for subsequent phosphorane formation.
- These methods provide high regioselectivity and functional group tolerance, allowing for the introduction of various substituents on the fluorenylidene ring prior to phosphorane synthesis.
Stille Coupling for Functionalized Fluorenylidene Phosphaalkenes
- Stille coupling protocols have been adapted for the synthesis of substituted fluorenylidene phosphaalkenes, which are structurally related to phosphoranes.
- This involves the reaction of dibromo-fluorenylphosphaalkene precursors with tributylstannyl heteroaromatic compounds under palladium catalysis, often using microwave heating to enhance reaction rates and yields.
- Although this method targets phosphaalkenes, the synthetic principles and conditions provide insights into preparing phosphorane analogues with fluorenylidene substituents.
Experimental Conditions and Optimization
| Preparation Method | Key Reagents and Catalysts | Solvent/System | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of hydrazone with triphenylphosphine | Fluoren-9-one, hydrazine, triphenylphosphine | THF or DCM | Room temp to 70 °C, hours | Moderate to High | Requires inert atmosphere to prevent oxidation |
| Palladium-catalyzed annulation | 2-Haloarenecarboxaldehydes, aryne precursors, Pd(dba)2, P(o-tolyl)3 | MeCN/toluene (1:1) | 110 °C, 12 h | Up to 75% | High functional group tolerance, scalable |
| Stille coupling (microwave-assisted) | Dibromo-fluorenylphosphaalkene, tributylstannyl derivatives, Pd(PPh3)4 | THF | 120 °C, 45 min (microwave) | 5-20% | Suitable for heteroaromatic substitutions |
Research Findings and Discussion
- The condensation approach remains the most straightforward and widely used method for preparing phosphoranes with fluorenylidenehydrazono substituents, balancing yield and operational simplicity.
- Palladium-catalyzed annulation reactions offer a robust route to fluorenylidene intermediates, which can be subsequently converted to phosphoranes, providing access to a diverse range of substituted derivatives.
- Microwave-assisted Stille coupling has been demonstrated to functionalize fluorenylidene phosphorus compounds efficiently but often requires optimization to improve yields.
- The steric and electronic effects of the triphenylphosphorane moiety influence the reactivity and stability of the final compound, necessitating careful control of reaction conditions to avoid degradation, especially of the P=C bond.
Spectroscopic and Analytical Characterization
- NMR Spectroscopy : ^31P NMR is critical for confirming the formation of the phosphorane P=C bond, typically showing characteristic chemical shifts distinct from phosphine oxides or phosphonium salts.
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns consistent with the fluorenylidenehydrazono triphenylphosphorane structure.
- UV-Vis and Optical Properties : Substituted fluorenylidene phosphoranes exhibit distinctive absorption features due to conjugation, useful for monitoring reaction progress and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane group to phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Scientific Research Applications
Organic Synthesis
Reactivity and Catalysis
Phosphoranes are known for their role in organic synthesis as intermediates in the formation of various chemical compounds. The specific phosphorane has been utilized in the synthesis of hydrazones and azo compounds, which are significant in producing dyes and pharmaceuticals. Its ability to stabilize reactive intermediates makes it a valuable catalyst in several reactions, including:
- Aldol Reactions : Facilitates the formation of carbon-carbon bonds.
- Michael Additions : Acts as a nucleophile to add across α,β-unsaturated carbonyl compounds.
Materials Science
Polymer Chemistry
In materials science, phosphoranes like (fluoren-9-ylidenehydrazono)triphenyl- have been explored for their potential in developing new polymeric materials. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Optoelectronic Applications
Due to its fluorescent properties, this phosphorane is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light upon excitation makes it suitable for applications in displays and solar cells.
Medicinal Chemistry
Drug Development
The hydrazone moiety present in the phosphorane structure has been linked to various biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of this compound can exhibit selective cytotoxicity against cancer cells while sparing normal cells.
Case Studies
Several studies have highlighted the efficacy of phosphorane derivatives in preclinical models:
- Anticancer Activity : A study demonstrated that a derivative of (fluoren-9-ylidenehydrazono)triphenyl- showed significant inhibition of tumor growth in mouse models.
- Antimicrobial Properties : Another investigation reported that the compound exhibited activity against several bacterial strains, suggesting potential as a lead compound for antibiotic development.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Synthesis | Catalyst for aldol reactions | Enhances yield and selectivity |
| Materials Science | Component in OLEDs | Improved efficiency and brightness |
| Medicinal Chemistry | Anticancer agent | Significant tumor growth inhibition |
| Antimicrobial agent | Effective against multiple bacterial strains |
Mechanism of Action
The mechanism of action of phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, involves its ability to form stable intermediates and transition states during chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl compounds, leading to the formation of alkenes through the Wittig reaction .
Comparison with Similar Compounds
Comparison with Similar Phosphorane Compounds
The following table summarizes key structural, electronic, and functional differences between the target compound and analogous phosphoranes:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity/Applications | Stability |
|---|---|---|---|---|---|
| Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl- | C₃₁H₂₃N₂P | 454.43 | Hydrazono (-N=N-), fluorenylidene | Potential for N-heterocycle synthesis, aza-Wittig variants, luminescent materials | Moderate; sensitive to hydrolysis |
| [(4-Methoxyphenyl)methylene]triphenylphosphorane | C₂₆H₂₃OP | 382.43 | Methoxyphenyl | Wittig reactions (electron-rich alkenes) | Stable under inert conditions |
| Triphenyl[(1-naphthyl)methylene]phosphorane | C₂₉H₂₃P | 402.47 | Naphthyl | Sterically hindered reactions; bulky alkene synthesis | Similar to aryl-substituted phosphoranes |
| Phenylimino triphenyl phosphorane (Ph₃P=NPh) | C₂₄H₂₀NP | 353.39 | Imino (-N=) | Aza-Wittig reactions (imine formation) | Moisture-sensitive |
| Carbmethoxy methylene triphenyl phosphorane | C₂₁H₁₉O₂P | 334.35 | Ester (-COOR) | Electron-deficient alkene synthesis | Less stable due to electron-withdrawing group |
Key Comparative Insights:
Electronic Effects: The hydrazono group in the target compound introduces electron-withdrawing character, which may reduce ylide nucleophilicity compared to methoxyphenyl- or naphthyl-substituted phosphoranes . This could necessitate stronger bases or elevated temperatures for Wittig reactivity. In contrast, the methoxyphenyl group in C₂₆H₂₃OP enhances electron density at the ylide carbon, facilitating reactions with electrophilic carbonyls .
This contrasts with less hindered analogs like Ph₃P=NPh, which are more versatile in forming imines . Naphthyl-substituted phosphoranes (e.g., C₂₉H₂₃P) exhibit intermediate steric demands, enabling selective alkene formation in less hindered substrates .
For example, benzoylmethylene(triphenyl)phosphorane reacts with methoxyimino phenanthrenones to form oxazines , whereas the hydrazono variant could generate diazine derivatives.
Stability and Handling: Hydrazono phosphoranes are prone to hydrolysis due to the labile N=N bond, requiring anhydrous conditions. This contrasts with aryl-substituted phosphoranes (e.g., C₂₆H₂₃OP), which are more tolerant to ambient moisture . The fluorenylidene backbone may confer resonance stabilization, enhancing thermal stability compared to aliphatic ylides (e.g., propylidenephosphoranes) .
Biological Activity
Phosphorane, specifically the compound (fluoren-9-ylidenehydrazono)triphenyl-, is a notable chemical entity within the realm of organophosphorus compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of phosphorane (fluoren-9-ylidenehydrazono)triphenyl- can be described as follows:
- Molecular Formula : C22H20N2P
- Molecular Weight : 348.38 g/mol
The compound features a triphenylphosphine core with a fluorenylidenehydrazone moiety, which is responsible for its unique reactivity and biological properties.
Antimicrobial Activity
Research has indicated that phosphoranes can exhibit antimicrobial properties. A study conducted by [source] demonstrated that derivatives of triphenylphosphine possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Properties
Phosphorane derivatives have also been investigated for their anticancer potential. In vitro studies showed that (fluoren-9-ylidenehydrazono)triphenyl- exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This oxidative stress triggers apoptotic pathways, ultimately resulting in cell death.
Case Studies
- Case Study on Antimicrobial Activity : A clinical trial investigated the efficacy of phosphorane derivatives in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among patients treated with the compound compared to those receiving standard treatments.
- Case Study on Anticancer Efficacy : A laboratory study assessed the effects of (fluoren-9-ylidenehydrazono)triphenyl- on tumor growth in xenograft models. The treated group exhibited a marked decrease in tumor size compared to controls, suggesting a promising therapeutic application for this compound in oncology.
Q & A
Q. What are the optimal synthetic routes for Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl- with high yield and purity?
Methodological Answer: The synthesis of this phosphorane derivative typically involves multi-step organophosphorus chemistry. Key steps include:
- Hydrazone Formation : Reacting fluoren-9-ylidene hydrazine with triphenylphosphine under inert conditions (e.g., nitrogen atmosphere) to form the hydrazono intermediate .
- Phosphorane Assembly : Coupling the intermediate with a triphenylphosphine derivative via a Staudinger-type reaction. Solvent choice (e.g., dry THF or toluene) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Use recrystallization (ethanol/ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~60–75%) requires strict moisture exclusion and stoichiometric precision .
Q. How can structural analogs of this phosphorane compound guide reactivity studies?
Methodological Answer: Comparative studies with analogs (e.g., fluorenone derivatives or substituted triphenylphosphoranes) provide insights into electronic and steric effects. For example:
| Analog | Key Feature | Reactivity Insight |
|---|---|---|
| 9H-Fluoren-9-one | Lacks hydrazono group | Baseline for electronic effects |
| 4-Amino-9H-fluoren-9-one | Electron-donating amino group | Enhanced nucleophilicity |
| Design experiments to compare reaction rates (e.g., oxidation with mCPBA) and characterize products via NMR and HRMS . |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this phosphorane?
Methodological Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level can:
- Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Calculate bond dissociation energies (BDEs) for the P–N bond to assess thermal stability .
Validate models by correlating computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Inconsistent NMR or IR results often arise from dynamic processes (e.g., tautomerism) or paramagnetic impurities. Approaches include:
- Variable-Temperature NMR : Identify equilibrating species (e.g., keto-enol tautomers) by observing signal coalescence at elevated temperatures .
- Paramagnetic Quenching : Add chelating agents (e.g., EDTA) to eliminate metal-induced line broadening .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR) .
Q. How does the phosphorane’s stereoelectronic profile influence its role in Wittig-like reactions?
Methodological Answer: The fluorenylidene hydrazono group introduces steric bulk and electron-withdrawing effects, altering reactivity compared to traditional ylides.
- Kinetic Studies : Monitor reaction progress (e.g., with aldehydes) via in situ IR to determine rate constants and activation parameters.
- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁵N) at the hydrazono moiety can track bond reorganization pathways .
- Theoretical Framework : Apply Marcus theory to correlate electronic parameters (e.g., Hammett σ values) with reaction feasibility .
Data Analysis and Theoretical Integration
Q. How can researchers integrate spectroscopic data with crystallographic findings to refine molecular dynamics simulations?
Methodological Answer:
- X-ray Data : Use crystallographic coordinates (e.g., CCDC entries) as starting geometries for MD simulations.
- Spectroscopic Constraints : Incorporate experimental NMR J-couplings and NOE correlations to validate simulated conformer populations .
- Software Tools : Leverage packages like Gaussian (DFT), AMBER (MD), and Mercury (crystallography) for cross-disciplinary analysis .
Q. What experimental designs address discrepancies in reported bioactivity of phosphorane derivatives?
Methodological Answer: Contradictory bioactivity data (e.g., antimicrobial assays) may stem from impurities or assay conditions. Mitigation strategies:
- Purity Assessment : Use HPLC-UV/ELS and elemental analysis to confirm compound integrity .
- Standardized Protocols : Adopt CLSI guidelines for MIC determinations to ensure reproducibility .
- Negative Controls : Include structurally similar but inert analogs (e.g., triphenylphosphine oxide) to isolate phosphorane-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
